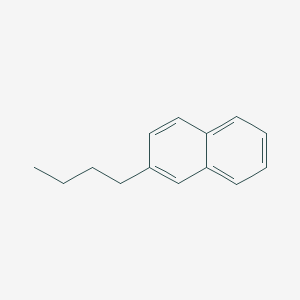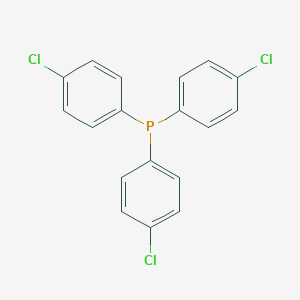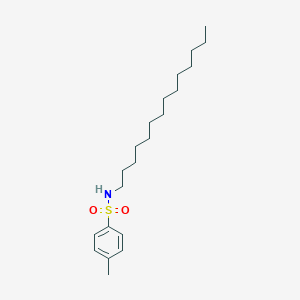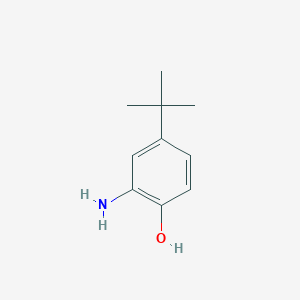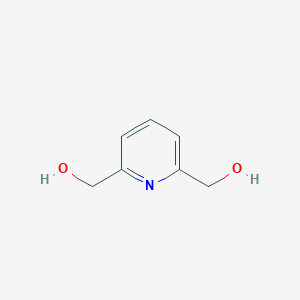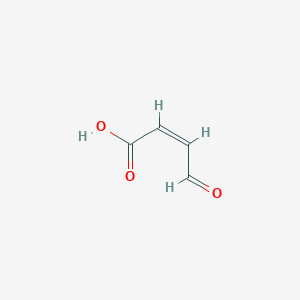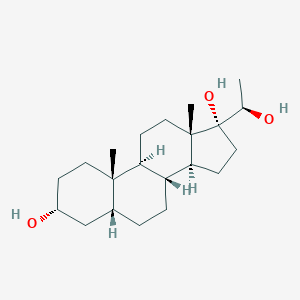
(20R)-5beta-Pregnane-3alpha,17,20-triol
Overview
Description
(20R)-5beta-Pregnane-3alpha,17,20-triol, also known as 20R-Spiroxin, is a naturally occurring steroid hormone that has been found to possess a variety of biological activities. This compound has been the subject of scientific research due to its potential therapeutic applications in various diseases such as cancer, inflammation, and metabolic disorders.
Mechanism of Action
The mechanism of action of (20R)-5beta-Pregnane-3alpha,17,20-triol is not fully understood. However, studies have shown that this compound exerts its biological effects through various pathways. This compound has been found to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in the regulation of glucose and lipid metabolism. Additionally, this compound has been shown to inhibit the nuclear factor-kappa B (NF-kB) pathway, which is involved in the regulation of inflammation. The exact mechanism of action of this compound in cancer cells is not fully understood, but it has been suggested that this compound may inhibit cell proliferation by inducing apoptosis or cell cycle arrest.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, this compound has been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using (20R)-5beta-Pregnane-3alpha,17,20-triol in lab experiments is its potential therapeutic applications. This compound has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a potential candidate for drug development. Additionally, this compound is a naturally occurring compound, which makes it more attractive for drug development than synthetic compounds.
One limitation of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound is challenging, and it requires a high level of expertise in organic chemistry. Additionally, the biological effects of this compound are not fully understood, which makes it difficult to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the research of (20R)-5beta-Pregnane-3alpha,17,20-triol. One direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound. Another direction is to investigate the potential side effects of this compound and its interactions with other drugs. Finally, the development of new and efficient synthesis methods for this compound could facilitate its use in drug development.
Conclusion
In conclusion, this compound is a naturally occurring steroid hormone that has been the subject of scientific research due to its potential therapeutic applications. This compound has anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a potential candidate for drug development. The synthesis of this compound is complex, and further studies are needed to determine its optimal dosage and administration route. The future directions for the research of this compound include investigating its potential therapeutic applications in other diseases, determining its optimal dosage and administration route, investigating its potential side effects and interactions with other drugs, and developing new and efficient synthesis methods.
Synthesis Methods
The synthesis of (20R)-5beta-Pregnane-3alpha,17,20-triol is a complex process that involves several steps. The starting material is pregnenolone, which is first converted to 17-hydroxypregnenolone. This intermediate is then converted to 5beta-pregnan-3alpha,17-diol-20-one, which is further converted to this compound through a series of chemical reactions. The final product is purified using chromatography techniques. The synthesis of this compound is challenging, and it requires a high level of expertise in organic chemistry.
Scientific Research Applications
(20R)-5beta-Pregnane-3alpha,17,20-triol has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
properties
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPADBBISMMJAW-OYMMSLOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310183 | |
| Record name | 5β-Pregnane-3α,17,20β-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1165-28-2 | |
| Record name | 5β-Pregnane-3α,17,20β-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (20R)-5beta-Pregnane-3alpha,17,20-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5β-Pregnane-3α,17,20β-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (20R)-5β-pregnane-3α,17,20-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



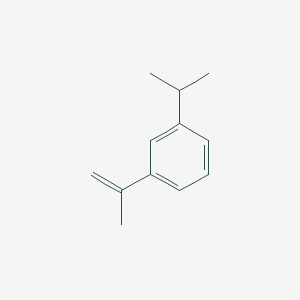

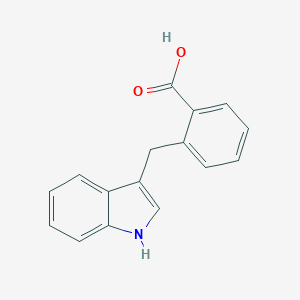
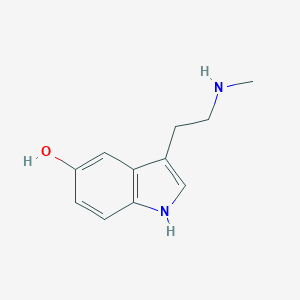
![Butane, 1-[2-(2-chloroethoxy)ethoxy]-](/img/structure/B71979.png)

